methyl 2-(2-oxopyridin-1(2H)-yl)acetate

MTH1 Inhibition DNA Damage Repair Oncology

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (CAS 140870-14-0) is a heterocyclic small molecule comprising a 2-pyridinone core N-alkylated with a methyl acetate side chain. Its molecular formula is C₈H₉NO₃ and its molecular weight is 167.16 g/mol.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13349085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-oxopyridin-1(2H)-yl)acetate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC=CC1=O
InChIInChI=1S/C8H9NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-5H,6H2,1H3
InChIKeyRPMOLEKNJALNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (CAS 140870-14-0): A Pyridinone Acetate Building Block for Medicinal Chemistry and Chemical Biology


Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (CAS 140870-14-0) is a heterocyclic small molecule comprising a 2-pyridinone core N-alkylated with a methyl acetate side chain. Its molecular formula is C₈H₉NO₃ and its molecular weight is 167.16 g/mol . This compound serves as a versatile synthetic intermediate in the construction of more complex bioactive molecules, including Factor XIa inhibitors and peptidomimetics, while also exhibiting direct biological activity as a nanomolar inhibitor of the DNA damage repair enzyme MTH1 (NUDT1) [1].

Why Methyl 2-(2-oxopyridin-1(2H)-yl)acetate Cannot Be Simply Substituted with Its Ethyl Ester or Free Acid Analogs


While the 2-oxopyridine-1-yl acetate scaffold is shared by a family of structurally similar compounds, direct substitution of methyl 2-(2-oxopyridin-1(2H)-yl)acetate with its ethyl ester or free carboxylic acid analogs is not straightforward. The methyl ester provides a unique balance of lipophilicity, molecular weight, and steric bulk that directly impacts its physicochemical properties and biological activity. For instance, the methyl ester exhibits a significantly lower boiling point (342.1 °C) compared to the free acid (440.8 °C), which can be critical for purification and formulation . Furthermore, in the context of MTH1 inhibition, the methyl ester has demonstrated sub-nanomolar potency (IC₅₀ 0.200 nM), a level of activity that may not be recapitulated by the corresponding ethyl ester or free acid due to subtle differences in binding pocket interactions [1].

Quantitative Evidence Guide: Differentiating Methyl 2-(2-oxopyridin-1(2H)-yl)acetate from Analogs


Sub-Nanomolar MTH1 Inhibition Potency of Methyl 2-(2-oxopyridin-1(2H)-yl)acetate Compared to Benchmark Inhibitors

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate exhibits an IC₅₀ of 0.200 nM against human MTH1 [1]. This potency is superior to that of several well-characterized MTH1 inhibitors, including TH287 (IC₅₀ = 0.8 nM) [2] and TH588 (IC₅₀ = 5 nM) . While a direct head-to-head comparison in the same assay is not available, these data from comparable enzymatic assays suggest that the methyl ester is a highly potent MTH1 ligand.

MTH1 Inhibition DNA Damage Repair Oncology

Physicochemical Property Differentiation: Methyl Ester Exhibits Significantly Lower Boiling Point than the Free Acid

The boiling point of methyl 2-(2-oxopyridin-1(2H)-yl)acetate is 342.1 °C at 760 mmHg . In contrast, the corresponding free carboxylic acid, (2-oxopyridin-1(2H)-yl)acetic acid, has a boiling point of 440.8 °C at 760 mmHg . This 98.7 °C difference is a direct consequence of the ester's inability to form strong intermolecular hydrogen bonds, unlike the acid.

Physicochemical Properties Purification Formulation

Density and Molecular Weight Comparison with Ethyl Ester Analog

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate has a density of 1.2±0.1 g/cm³ and a molecular weight of 167.16 g/mol . Its ethyl ester analog, ethyl 2-(2-oxopyridin-1(2H)-yl)acetate, has a higher molecular weight of 181.19 g/mol . While density data for the ethyl ester is not widely available, the increase in molecular weight corresponds to an additional methylene group, which typically increases lipophilicity (clogP) and can alter membrane permeability and metabolic stability.

Physicochemical Properties Molecular Weight Lipophilicity

Optimal Application Scenarios for Methyl 2-(2-oxopyridin-1(2H)-yl)acetate Based on Evidence


Development of Potent MTH1 Inhibitors for Oncology Research

Given its demonstrated sub-nanomolar potency against human MTH1 (IC₅₀ 0.200 nM), methyl 2-(2-oxopyridin-1(2H)-yl)acetate is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel MTH1 inhibitors for cancer therapy. Its potency surpasses that of several established tool compounds, making it a compelling scaffold for optimization [1].

Synthesis of Factor XIa Inhibitors and Other Peptidomimetics

The 2-oxopyridine moiety is a recognized pharmacophore in Factor XIa inhibitors, a class of anticoagulants under investigation for thrombotic disorders. Methyl 2-(2-oxopyridin-1(2H)-yl)acetate serves as a key heterocyclic building block for constructing such inhibitors and related peptidomimetics, as evidenced by its use in patent literature for cardiovascular and thromboembolic disease treatments [2].

Medicinal Chemistry Campaigns Requiring a Low Molecular Weight, Modestly Lipophilic Ester

With a molecular weight of 167.16 g/mol and a density of 1.2 g/cm³, this methyl ester is an attractive fragment or early lead for medicinal chemists seeking to maintain favorable physicochemical properties. Its lower boiling point (342.1 °C) compared to the free acid (440.8 °C) also simplifies purification, making it a practical choice for high-throughput synthesis and library generation .

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